(3-Methylpyridin-2-yl)methanesulfonamide
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Overview
Description
(3-Methylpyridin-2-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and a methanesulfonamide group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-2-yl)methanesulfonamide typically involves the reaction of 3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-Methylpyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methyl group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
(3-Methylpyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (3-Methylpyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), leading to anti-inflammatory effects. The compound binds to the active site of these enzymes, blocking their activity and thereby reducing inflammation .
Comparison with Similar Compounds
- N-(pyridin-2-yl)methylmethanesulfonamide
- N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide
Comparison: (3-Methylpyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups on the pyridine ring. This structural arrangement influences its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
(3-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-2-4-9-7(6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChI Key |
FYOXNISDMAORHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CS(=O)(=O)N |
Origin of Product |
United States |
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